![molecular formula C3H9NO3S B049790 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid CAS No. 1131576-06-1](/img/structure/B49790.png)
3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of amino sulfonic acids is characterized by detailed crystallographic studies. The crystal and molecular structure of 3-aminopropane sulfonic acid, for instance, reveals a zwitterionic form in the crystalline state with a trans-zigzag skeletal configuration, highlighting the distinct geometric arrangement and hydrogen bonding network within the crystal structure.Chemical Reactions Analysis
Amino sulfonic acids participate in various chemical reactions, demonstrating their reactivity and functional group interplay. For example, the synthesis and reactivity studies of hex-1-ene- and hexane-1,3-sultones explore the chemical selectivity and reactivity towards model nucleophiles, offering insights into the sulfonic acid group’s reactivity patterns.Scientific Research Applications
Alzheimer’s Disease Research
Tramiprosate-d6 is utilized in Alzheimer’s disease (AD) research due to its ability to bind to soluble amyloid, inhibiting its aggregation in the brain. It has shown potential in reducing oligomeric and fibrillar amyloid, diminishing hippocampal atrophy, improving cholinergic transmission, and stabilizing cognition in preclinical and clinical studies .
Neuroprotective Agent Studies
The compound is studied for its neuroprotective properties. Research indicates that Tramiprosate-d6, in combination with other agents like curcumin and SP600125, can reduce the neuropathological phenotype in familial Alzheimer disease by decreasing markers such as intracellular amyloid beta, hyperphosphorylated protein TAU, and proapoptosis proteins .
Molecular Structure Analysis
Tramiprosate-d6’s molecular structure is characterized by detailed crystallographic studies. These studies reveal its zwitterionic form in the crystalline state and provide insights into its geometric arrangement and hydrogen bonding network within the crystal structure.
Chemical Reactivity and Properties
The compound participates in various chemical reactions, demonstrating its reactivity and functional group interplay. Studies explore its chemical selectivity and reactivity towards model nucleophiles, offering insights into the sulfonic acid group’s reactivity patterns.
Physical Properties Analysis
Understanding the physical properties of Tramiprosate-d6, such as solubility, crystalline form, and hydration states, is crucial for its application in different environments. Research on related compounds provides valuable information on the impact of hydration on the crystal structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of Tramiprosate-d6, including its acidity, reactivity towards nucleophiles, and participation in hydrogen bonding, are fundamental aspects of its chemistry. Its role in catalytic processes emphasizes its chemical versatility and potential applications.
Molecular Dynamics in Organic Solids
Variable-temperature solid-state NMR studies on Tramiprosate-d6 evaluate molecular dynamics in organic solids. These studies are essential for understanding the behavior of the compound under different temperature conditions.
Isotope Labeling in Metabolic Studies
As an isotope-labeled form of Tramiprosate, Tramiprosate-d6 is used in metabolic studies to trace the metabolic pathways and interactions of Tramiprosate in biological systems. This application is crucial for drug development and understanding the pharmacokinetics of potential therapeutic agents .
Mechanism of Action
Target of Action
Tramiprosate-d6, also known as 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid, primarily targets amyloid-β . Amyloid-β is a peptide that is crucial in the pathogenesis of Alzheimer’s disease .
Mode of Action
Tramiprosate-d6 binds to soluble amyloid-β, inhibiting its aggregation in the brain . This interaction prevents the formation of oligomeric and fibrillar (plaque) amyloid, which are associated with the progression of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Tramiprosate-d6 is the amyloidogenic pathway. By binding to soluble amyloid-β, Tramiprosate-d6 inhibits the aggregation of these peptides into plaques . This action can lead to a reduction in hippocampal atrophy, improved cholinergic transmission, and stabilized cognition .
Pharmacokinetics
It is known that tramiprosate, the non-deuterated form of the compound, is orally administered
Result of Action
The binding of Tramiprosate-d6 to soluble amyloid-β results in a reduction of oligomeric and fibrillar (plaque) amyloid . This leads to diminished hippocampal atrophy and improved cholinergic transmission, which can stabilize cognition in preclinical and clinical studies .
properties
IUPAC Name |
3-amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-NMFSSPJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tramiprosate-d6 |
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